Pachysandiol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

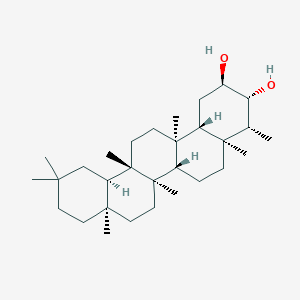

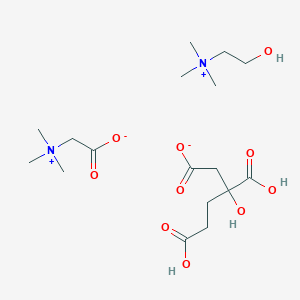

Pachysandiol A is a natural product derived from the roots of Pachysandra terminalis, a plant native to East Asia. It belongs to the class of lignans, which are known for their diverse biological activities. Pachysandiol A has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anti-ulcer Properties

Pachysandiol A, along with other steroidal alkaloids from Pachysandra terminalis, has shown significant anti-ulcer effects. The compounds, including pachystermine A, pachysamine A, and epipachysamine A, demonstrated sedation, tremor, and clonic convulsions in mice, while pachysandrine A and spiropachysine induced mild sedation. These alkaloids notably exerted preventive effects on gastric lesions induced by stress, hinting at a traditional use of the plants for gastrointestinal complaints (Watanabe et al., 1986).

Inhibition of Gastric Acid Secretion

Research on a steroidal alkaloid, epipachysamine-A, extracted from Pachysandra terminalis Sieb. et Zucc., showed that it prevented 2-deoxy-D-glucose- or thyrotropin-releasing hormone-stimulated gastric acid secretion in rats, without influencing bethanechol- or electrical vagal stimulation-induced gastric acid secretion. This suggests an influence on the central nervous regulatory mechanism in gastric acid secretion (Maeda-Hagiwara et al., 1984).

Anti-inflammatory Effects in Acute and Chronic Conditions

Pachymic and dehydrotumulosic acids were studied for their anti-inflammatory activity in various models of acute and chronic inflammation. They were active in most methods applied, indicating potential as an anti-inflammatory agent. The results, combined with previous in vitro findings, suggest the inhibition of phospholipase A2 (PLA2) as a probable primary mechanism of action (Giner et al., 2000).

Attenuation of Acute Lung Injury

Pachymic acid has shown potential benefits in sepsis-induced acute lung injury (ALI) in rats. The administration of pachymic acid significantly improved the survival of septic rats and attenuated CLP-induced ALI, indicating its role in ameliorating ALI by regulating inflammatory responses (Li et al., 2017).

Potential as a Sedative-hypnotic Agent

Pachymic acid enhanced pentobarbital-induced sleeping behaviors in mice via GABAA-ergic systems. The study indicated hypnotic effects as pachymic acid synergized with muscimol, prolonging sleep time, and reducing sleep latency induced by pentobarbital. The findings suggest its potential application as a treatment for sleep-disturbed subjects with insomnia (Shah et al., 2014).

Enhancement of Immune Function in Disease Models

Pachyman treatment, a mushroom extract containing pachymic acid, showed improved immune function by upregulating CD4+CD25+ regulatory T cells (Tregs) and modulating serum interleukin 4 (IL-4) and interferon γ (IFN-γ) levels in a mouse model of Kawasaki disease, indicating its potential in immune modulation (Chu et al., 2012).

Eigenschaften

CAS-Nummer |

17946-96-2 |

|---|---|

Produktname |

Pachysandiol A |

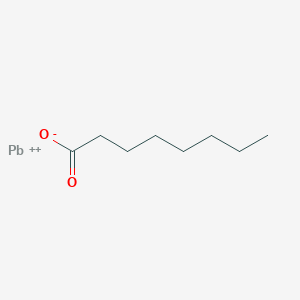

Molekularformel |

C30H52O2 |

Molekulargewicht |

444.7 g/mol |

IUPAC-Name |

(2R,3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene-2,3-diol |

InChI |

InChI=1S/C30H52O2/c1-19-24(32)20(31)17-22-27(19,5)10-9-21-28(22,6)14-16-30(8)23-18-25(2,3)11-12-26(23,4)13-15-29(21,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21-,22+,23+,24+,26+,27+,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

OFLPXEYYLDOAPP-WXQDRBBESA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O)O |

SMILES |

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O |

Kanonische SMILES |

CC1C(C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)

![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)